4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-enoic acid
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Overview
Description
Fmoc-L-2-Amino-4-bromo-4-pentenoic acid is a synthetic amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis. The compound has a molecular formula of C20H18BrNO4 and a molecular weight of 416.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-2-Amino-4-bromo-4-pentenoic acid typically involves the bromination of L-2-amino-4-pentenoic acid followed by the introduction of the Fmoc protecting group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The Fmoc group is then introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate .
Industrial Production Methods
Industrial production methods for Fmoc-L-2-Amino-4-bromo-4-pentenoic acid are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-2-Amino-4-bromo-4-pentenoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It is commonly used in peptide coupling reactions
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride
Major Products Formed
Substitution Reactions: Formation of azido or thiol derivatives.
Oxidation and Reduction Reactions: Formation of corresponding oxidized or reduced products.
Coupling Reactions: Formation of peptide bonds
Scientific Research Applications
Chemistry
Fmoc-L-2-Amino-4-bromo-4-pentenoic acid is extensively used in the synthesis of peptides and peptidomimetics. It serves as a building block in the construction of complex peptide sequences .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based inhibitors .
Medicine
In medicinal chemistry, Fmoc-L-2-Amino-4-bromo-4-pentenoic acid is used in the design and synthesis of peptide-based drugs. It is particularly useful in the development of therapeutic peptides targeting specific diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials .
Mechanism of Action
The mechanism of action of Fmoc-L-2-Amino-4-bromo-4-pentenoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The bromine atom can participate in substitution reactions, allowing for further functionalization of the peptide .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-L-2-Amino-4-chloro-4-pentenoic acid
- Fmoc-L-2-Amino-4-iodo-4-pentenoic acid
- Fmoc-L-2-Amino-4-fluoro-4-pentenoic acid
Uniqueness
Fmoc-L-2-Amino-4-bromo-4-pentenoic acid is unique due to the presence of the bromine atom, which offers distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile building block in peptide synthesis .
Properties
IUPAC Name |
4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQROHMHEGJMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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